3-Cyano-6-hydroxy-3'-(trifluoromethoxy)biphenyl
Overview
Description
3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl is a complex organic compound characterized by the presence of a cyano group, a hydroxy group, and a trifluoromethoxy group attached to a biphenyl structure
Mechanism of Action
Target of Action
It’s often involved in Suzuki–Miyaura coupling reactions, a type of carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl is likely related to its role in Suzuki–Miyaura coupling reactions. In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. .
Biochemical Pathways
The biochemical pathways affected by 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl are likely related to its role in Suzuki–Miyaura coupling reactions. These reactions are a type of carbon–carbon bond-forming reaction, which can lead to the formation of complex organic compounds . Additionally, the compound might be involved in the protodeboronation of pinacol boronic esters, a process that can lead to the formal anti-Markovnikov hydromethylation of alkenes .
Action Environment
The action, efficacy, and stability of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura coupling reactions, in which the compound is often involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemical reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl typically involves multiple steps, including the introduction of the cyano, hydroxy, and trifluoromethoxy groups onto the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of advanced purification techniques such as chromatography and recrystallization is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine.
Scientific Research Applications
3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-6-hydroxybiphenyl: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
3-Cyano-3’-(trifluoromethoxy)biphenyl: Lacks the hydroxy group, affecting its hydrogen bonding capabilities.
6-Hydroxy-3’-(trifluoromethoxy)biphenyl: Lacks the cyano group, altering its electron-withdrawing effects.
Uniqueness
3-Cyano-6-hydroxy-3’-(trifluoromethoxy)biphenyl is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
4-hydroxy-3-[3-(trifluoromethoxy)phenyl]benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO2/c15-14(16,17)20-11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19/h1-7,19H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWURHPVQJMVBDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.